molecular formula C11H19NO3 B1406870 tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate CAS No. 1558869-72-9

tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate

Cat. No.: B1406870
CAS No.: 1558869-72-9
M. Wt: 213.27 g/mol
InChI Key: WLVHAJCRVANNGK-UHFFFAOYSA-N
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Description

tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate: is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicycloheptane ring system. It is primarily used in research and development settings, particularly in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of 7-oxabicyclo[2.2.1]heptane derivatives with tert-butyl carbamate. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxabicycloheptane derivatives.

    Reduction: Reduction reactions can lead to the opening of the oxabicycloheptane ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to ring-opened products.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: Its derivatives may exhibit biological activities such as enzyme inhibition or receptor modulation .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets. The oxabicycloheptane ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve the inhibition of enzymes or modulation of receptor activity, depending on the specific derivative and its target .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate is unique due to its specific combination of the oxabicycloheptane ring and the tert-butyl carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-(7-oxabicyclo[2.2.1]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-8-6-7-4-5-9(8)14-7/h7-9H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVHAJCRVANNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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